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molecular formula C14H22O B075145 3,5-Di-tert-butylphenol CAS No. 1138-52-9

3,5-Di-tert-butylphenol

Cat. No. B075145
M. Wt: 206.32 g/mol
InChI Key: ZDWSNKPLZUXBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380124B1

Procedure details

A 1000 mL three-neck, round-bottom flask was equipped with a mechanical stirrer, a pressure-compensating dropping funnel, and a reflux condenser. A nitrogen gas flow adapter with overpressure valve was attached on top of the reflux condenser. A slight nitrogen flow guaranteed an inert gas atmosphere in the apparatus. The flask was charged with 181 g triphenylphosphine (690 mmol) and 160 mL acetonitrile (HPLC grade). The white suspension was cooled in an ice bath for 15 minutes. While stirring, dropwise addition of 101.5 g bromine (635 mmol) took place within 40 minutes. After bromine addition, the ice bath was removed. 124 g of 3,5-di-tertbutylphenol (601 mmol) and 140 mL acetonitrile were added in one portion. The orange/white suspension converted into an orange solution upon heating. The mechanical stirrer was replaced by an egg-shape stir bar. The solution was stirred at gentle reflux temperature for three hours.
Quantity
181 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
124 g
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.[C:22]([C:26]1[CH:27]=[C:28](O)[CH:29]=[C:30]([C:32]([CH3:35])([CH3:34])[CH3:33])[CH:31]=1)([CH3:25])([CH3:24])[CH3:23]>C(#N)C>[Br:20][C:28]1[CH:27]=[C:26]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH:31]=[C:30]([C:32]([CH3:35])([CH3:34])[CH3:33])[CH:29]=1

Inputs

Step One
Name
Quantity
181 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
101.5 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
124 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)C(C)(C)C)O
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000 mL three-neck, round-bottom flask was equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
A nitrogen gas flow adapter with overpressure valve was attached on top of the reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The white suspension was cooled in an ice bath for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
within 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
upon heating
STIRRING
Type
STIRRING
Details
stir bar
STIRRING
Type
STIRRING
Details
The solution was stirred at gentle reflux temperature for three hours
Duration
3 h

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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